molecular formula C18H18ClN3OS B2650087 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide CAS No. 941892-50-8

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide

Cat. No. B2650087
M. Wt: 359.87
InChI Key: CTUWNNZXLKGNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide, also known as CTPIB, is a compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the family of benzothiazole derivatives and has been found to possess a range of biological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide involves the reaction of 6-chloro-4-methylbenzo[d]thiazole with pyridin-4-ylmethylamine followed by the addition of isobutyryl chloride. The resulting intermediate is then treated with ammonia to yield the final product.

Starting Materials
6-chloro-4-methylbenzo[d]thiazole, pyridin-4-ylmethylamine, isobutyryl chloride, ammonia

Reaction
Step 1: 6-chloro-4-methylbenzo[d]thiazole is reacted with pyridin-4-ylmethylamine in the presence of a suitable solvent and a base to yield the intermediate N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)amine., Step 2: Isobutyryl chloride is added to the intermediate from step 1 in the presence of a suitable solvent and a base to yield the intermediate N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide., Step 3: The intermediate from step 2 is treated with ammonia in the presence of a suitable solvent to yield the final product N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide.

Mechanism Of Action

The mechanism of action of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. The compound has been found to inhibit the activity of COX-2, an enzyme involved in inflammation, and also inhibits the activation of NF-κB, a transcription factor involved in the regulation of various genes involved in inflammation and cancer.

Biochemical And Physiological Effects

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide has been found to possess a range of biochemical and physiological effects. The compound has been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to decrease the levels of reactive oxygen species and increase the levels of antioxidants in the body.

Advantages And Limitations For Lab Experiments

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide has several advantages for lab experiments. The compound is stable, easy to synthesize, and has a high degree of purity. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide. One potential direction is the development of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another potential direction is the study of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide in combination with other drugs to enhance its therapeutic effects. Additionally, the study of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide in animal models of inflammation and cancer could provide valuable insights into its potential therapeutic applications.
In conclusion, N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide is a compound that has shown promising potential for its therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-oxidant properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.

Scientific Research Applications

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS/c1-11(2)17(23)22(10-13-4-6-20-7-5-13)18-21-16-12(3)8-14(19)9-15(16)24-18/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUWNNZXLKGNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CC3=CC=NC=C3)C(=O)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide

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